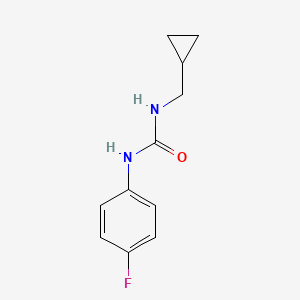
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, also known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR (cystic fibrosis transmembrane conductance regulator) is a protein that regulates the transport of chloride ions across cell membranes. CFTR inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea have been shown to increase the activity of CFTR, which can potentially alleviate the symptoms of CF.
Mechanism of Action
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea work by binding to the 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea protein and stabilizing its open state, which allows for the transport of chloride ions across cell membranes. This can potentially alleviate the symptoms of CF by increasing the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea can increase the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, which can potentially alleviate the symptoms of CF. In addition, 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have also been shown to have potential applications in other diseases such as polycystic kidney disease and secretory diarrhea.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea in lab experiments include its well-established synthesis method and its potential therapeutic applications in CF and other diseases. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea include further studies on its mechanism of action and potential side effects, as well as its potential applications in other diseases. In addition, research on 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors in general is ongoing, with the aim of developing more effective therapies for CF and other diseases.
Synthesis Methods
The synthesis of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with cyclopropylcarbinol to form the corresponding amine, which is then reacted with isocyanate to yield the final product. The synthesis method has been well-established and is reproducible.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in CF. 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have been shown to increase the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, which can potentially alleviate the symptoms of CF. In addition, 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have also been studied for their potential applications in other diseases such as polycystic kidney disease and secretory diarrhea.
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUARUBGOZZLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)







![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)


![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)